

Application Notes and Protocols for Met-12

Peptide Synthesis and Purification

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Compound of Interest

Compound Name: Met-12

Cat. No.: B15567615

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Introduction

Met-12 is a synthetic 12-amino acid peptide that has garnered significant interest in biomedical research as a potent inhibitor of the Fas receptor (also known as CD95 or APO-1). The Fas receptor is a death receptor on the surface of cells that, upon activation by its ligand (FasL), triggers a signaling cascade leading to apoptosis, or programmed cell death. By blocking this interaction, **Met-12** has shown therapeutic potential in conditions where excessive apoptosis contributes to pathology, such as in certain neurodegenerative diseases and retinal disorders.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the **Met-12** peptide. The procedures outlined are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).

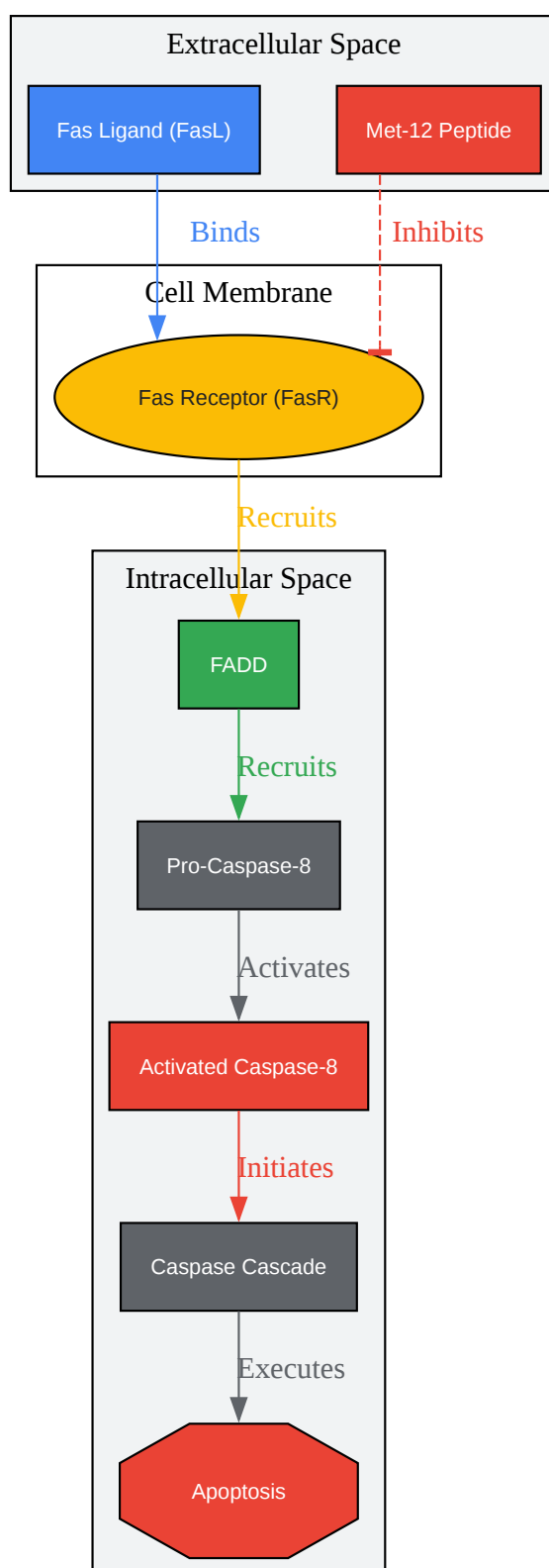
Met-12 Peptide Specifications

The **Met-12** peptide is characterized by the following amino acid sequence:

Parameter	Value
Full Amino Acid Sequence	Tyr-Leu-Phe-Ser-Val-His-Trp-Pro-Pro-Leu-Lys-Ala
One-Letter Code	YLFSVHWPPLKA
Molecular Formula	C ₇₉ H ₁₁₁ N ₁₇ O ₁₅ S
Molecular Weight	1570.9 g/mol
Key Functional Motif	YLGA (within the context of the full peptide)

Signaling Pathway of Fas-Mediated Apoptosis and Inhibition by Met-12

Fas-mediated apoptosis is a critical pathway in maintaining tissue homeostasis. The binding of Fas ligand (FasL) to the Fas receptor initiates the trimerization of the receptor, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis. **Met-12** is designed to competitively inhibit the binding of FasL to the Fas receptor, thereby preventing the initiation of this apoptotic cascade.



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Fas-mediated apoptosis signaling pathway and the inhibitory action of **Met-12**.

Experimental Protocols

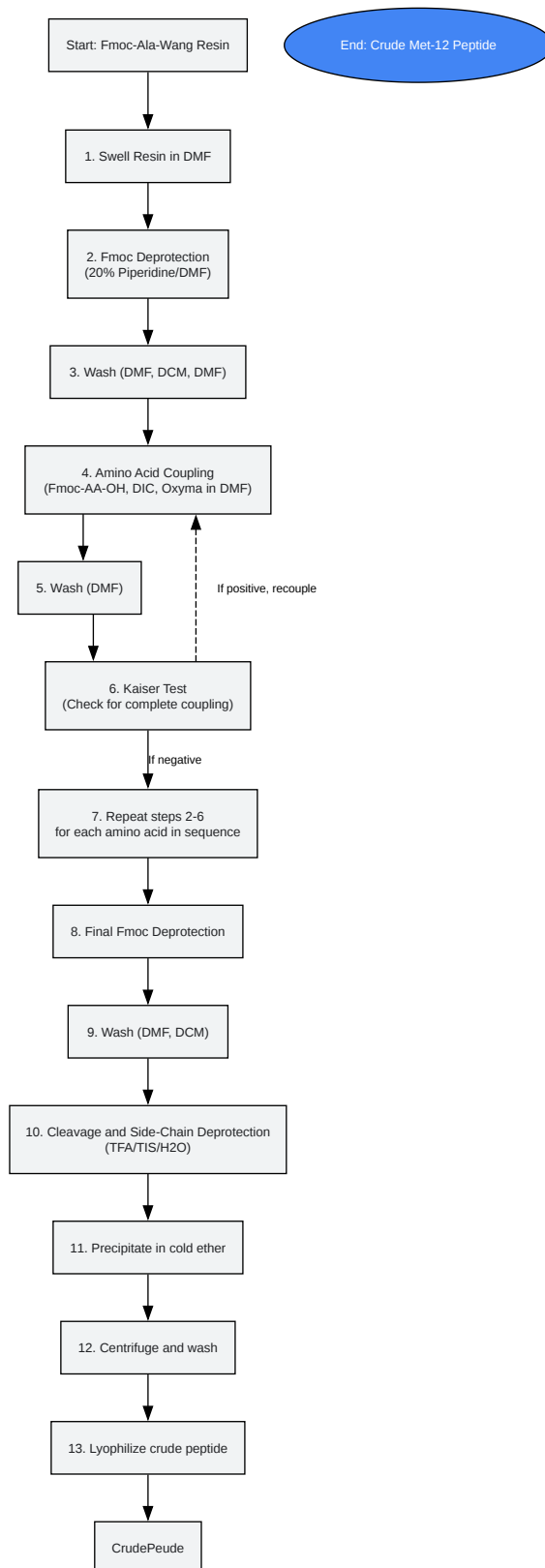
I. Solid-Phase Peptide Synthesis (SPPS) of Met-12

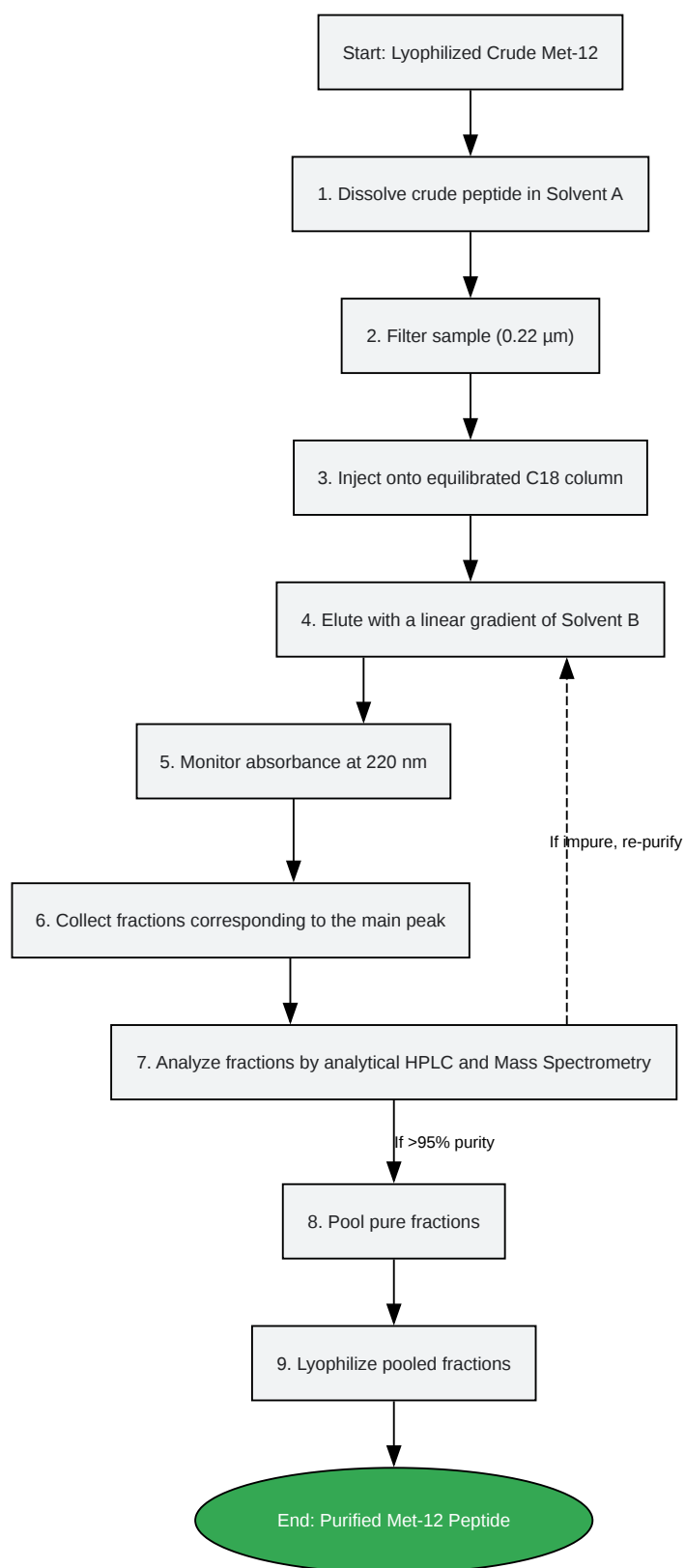
This protocol details the synthesis of **Met-12** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.

Materials:

- Fmoc-Ala-Wang resin
- Fmoc-protected amino acids (Ala, Lys(Boc), Leu, Pro, Trp(Boc), His(Trt), Val, Ser(tBu), Phe, Tyr(tBu))
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma)
- 20% (v/v) piperidine in dimethylformamide (DMF)
- Dichloromethane (DCM)
- N-Methyl-2-pyrrolidone (NMP)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether
- Solid-phase peptide synthesis vessel
- Shaker

Workflow for Solid-Phase Peptide Synthesis:





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References

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- 2. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
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